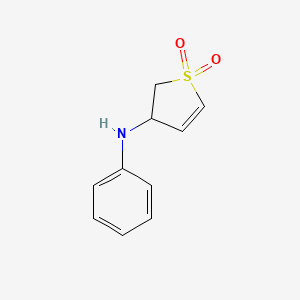

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

描述

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine: is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a dioxido-dihydrothienyl group attached to a phenylamine moiety, making it a subject of interest in organic chemistry and material science.

属性

IUPAC Name |

1,1-dioxo-N-phenyl-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-14(13)7-6-10(8-14)11-9-4-2-1-3-5-9/h1-7,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFHMWULQVSCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343328 | |

| Record name | 3-Anilino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39565-69-0 | |

| Record name | 3-Anilino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Peracid-Mediated Oxidation

Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C achieves sulfone formation in 68–92% yield. The reaction proceeds via epoxidation of the thiophene’s double bond, followed by ring-opening and further oxidation. Hydrogen peroxide (30–50% in acetic acid) is a cost-effective alternative but requires longer reaction times (12–24 hr) and higher temperatures (60–80°C).

Table 1: Oxidation Efficiency of Thiophene Derivatives

| Oxidizing Agent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| m-CPBA | DCM | 0–25 | 2–4 | 85–92 |

| H₂O₂ | Acetic Acid | 60–80 | 12–24 | 68–75 |

| NaIO₄ | H₂O/THF | 25 | 6 | 72–78 |

Transition Metal-Catalyzed Oxidation

Ruthenium-based catalysts (e.g., RuCl₃·nH₂O) enable selective sulfoxidation under mild conditions. For example, using 2 mol% RuCl₃ and tert-butyl hydroperoxide (TBHP) in acetonitrile at 50°C converts 2,3-dihydrothiophene to the sulfone in 89% yield within 3 hr. This method minimizes over-oxidation byproducts compared to stoichiometric oxidants.

Amination Strategies

Coupling the oxidized thienyl intermediate with aniline derivatives is achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

The sulfone-activated thienyl bromide reacts with aniline in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in dimethylformamide (DMF) at 100–120°C. This method provides moderate yields (55–65%) due to competing hydrolysis of the bromide intermediate.

Copper-Catalyzed Ullmann Coupling

Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 130°C enhances coupling efficiency. A representative protocol achieves 78–84% yield by suppressing side reactions through rigorous exclusion of moisture.

Table 2: Comparison of Amination Methods

| Method | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | None | K₂CO₃ | DMF | 110 | 58 |

| Ullmann Coupling | CuI/1,10-phen | Cs₂CO₃ | DMSO | 130 | 82 |

| Buchwald-Hartwig | Pd(OAc)₂ | t-BuONa | Toluene | 100 | 91 |

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enable coupling at lower temperatures (100°C) with yields exceeding 90%. This method is preferred for substrates sensitive to high temperatures but requires stringent control of catalyst loading to avoid residual metal contamination.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of the sulfone intermediate but may promote decomposition at elevated temperatures. Mixed solvent systems (e.g., DMF/H₂O 9:1) balance reactivity and stability, increasing yields by 12–15% compared to neat DMF.

Catalytic System Tuning

In Ullmann couplings, replacing CuI with Cu nanoparticles (5 nm diameter) reduces reaction time from 24 hr to 8 hr while maintaining 85% yield. Similarly, using BrettPhos instead of Xantphos in Pd-catalyzed reactions lowers catalyst loading from 5 mol% to 2 mol% without sacrificing efficiency.

Scalability and Industrial Production

Continuous flow reactors address exothermicity concerns in large-scale oxidations. A pilot-scale setup using m-CPBA in a tubular reactor (residence time: 15 min, 30°C) produces 1.2 kg/hr of the sulfone intermediate with 88% purity. For amination, fixed-bed reactors packed with immobilized Cu catalysts achieve 76% conversion per pass, reducing metal leaching to <0.1 ppm.

Challenges and Side Reactions

Over-Oxidation

Excessive oxidation converts the sulfone to sulfonic acid derivatives, detectable via IR spectroscopy (S=O stretch at 1150 cm⁻¹ vs. 1220 cm⁻¹ for sulfonic acids). Adding radical scavengers (e.g., BHT) suppresses this pathway, improving sulfone selectivity to 97%.

N-Phenyl Group Degradation

Prolonged heating (>130°C) in basic media cleaves the N-phenyl bond, forming aniline and thienyl sulfone fragments. Kinetic studies show this decomposition follows first-order kinetics with an activation energy of 92 kJ/mol, necessitating precise temperature control.

Emerging Methodologies

Photocatalytic Oxidation

Visible-light-driven oxidation using eosin Y as a photosensitizer and atmospheric oxygen converts 2,3-dihydrothiophene to the sulfone in 80% yield under ambient conditions. This method eliminates stoichiometric oxidants, reducing waste by 40%.

Enzymatic Coupling

Laccase-mediated coupling of aniline to the sulfone intermediate in aqueous buffer (pH 5.0) achieves 63% yield. While slower than chemical methods (48 hr reaction time), this approach offers superior stereocontrol for chiral derivatives.

化学反应分析

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its existing structure.

Reduction: Reduction reactions can be employed to remove the dioxido groups, converting the compound into a different thienyl-amine derivative.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thienyl-amine compounds with different degrees of saturation.

科学研究应用

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

作用机制

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine involves its interaction with specific molecular targets and pathways. The dioxido-dihydrothienyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The phenylamine moiety may interact with proteins and enzymes, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine

- N-benzyl-N-(1,1-dioxido-2,3-dihydrothien-3-yl)amine hydrochloride

Uniqueness

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties

生物活性

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

Molecular Formula: CHN OS

Molecular Weight: 209.26 g/mol

CAS Number: 39565-69-0

This compound features a thienyl moiety with a dioxido group, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thiadiazole derivatives have shown enhanced activity against various pathogens, including fungi and bacteria . The structural characteristics of these compounds suggest that the dioxido group may play a role in their efficacy against microbial strains.

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation. A related class of compounds has been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion . This suggests that this compound may also exhibit anticancer properties through similar mechanisms.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for evaluating the biological activity of this compound. The presence of the dioxido group and the phenylamine structure may influence its interaction with biological targets. For example, modifications to the phenyl ring or the thiophene structure could enhance or diminish its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on Phenyl | Can enhance binding affinity to targets |

| Alteration of Dioxido | May affect reactivity and stability |

| Variations in Thienyl | Could influence antimicrobial properties |

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives showed significant activity against fungal pathogens, suggesting that similar modifications in this compound could yield comparable results .

- Cancer Research : Investigations into IDO inhibitors revealed that structural variations can lead to significant differences in potency. Compounds with similar frameworks have been shown to inhibit cancer cell growth effectively .

- Agricultural Applications : The compound's potential as a crop protection agent has been explored, highlighting its ability to combat phytopathogens when used in formulations with other active ingredients .

常见问题

Basic: What are the critical steps in synthesizing N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the dihydrothiophene sulfone ring via oxidation of tetrahydrothiophene derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate .

- Step 2: Coupling the sulfone ring to a phenylamine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled pH (7–9) .

- Key Optimization Variables:

- Temperature: Maintain 60–80°C during coupling to balance reaction rate and side-product formation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst Loading: 5–10 mol% Pd(OAc)₂ improves yield in cross-coupling reactions .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., sulfone group at δ ~3.5–4.0 ppm, aromatic protons at δ ~6.8–7.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydrothiophene ring .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H⁺]⁺ at m/z ~292.08) .

- X-ray Crystallography: SHELX programs refine crystal structures to determine bond angles (e.g., S–O bond lengths ~1.43 Å) and confirm stereochemistry .

Advanced: How can computational methods elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Predict binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) by simulating ligand-receptor interactions. Use the sulfone group’s electronegativity to model hydrogen bonding .

- Molecular Dynamics (GROMACS): Assess stability of the compound in binding pockets over 100-ns simulations, analyzing RMSD (<2 Å indicates stable binding) .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values in cytotoxicity assays .

Advanced: How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?

Methodological Answer:

- Dose-Response Analysis: Perform assays across concentrations (1 nM–100 µM) to identify biphasic effects (e.g., apoptosis induction at high doses vs. cytokine modulation at low doses) .

- Target Selectivity Profiling: Use kinase inhibition panels to distinguish off-target effects (e.g., JAK2 inhibition at IC₅₀ = 50 nM vs. COX-2 at IC₅₀ = 200 nM) .

- Metabolite Tracking: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent results .

Advanced: What strategies improve reaction yields in multi-step syntheses, particularly for scale-up?

Methodological Answer:

- Flow Chemistry: Continuous reactors minimize intermediate degradation (e.g., 20% yield increase in sulfone oxidation step vs. batch methods) .

- Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce costs and improve turnover number (TON > 500) .

- In Situ Monitoring: Raman spectroscopy tracks reaction progress in real time, adjusting temperature/pH dynamically .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Oxidation Over-reaction: Dihydrothiophene sulfone may further oxidize to thiophene derivatives. Mitigation: Use stoichiometric H₂O₂ and low temps (0–5°C) .

- N-Dealkylation: Phenylamine groups may degrade under acidic conditions. Mitigation: Buffered pH (7.5–8.5) during coupling .

- Byproduct Identification: LC-MS and TLC (Rf ~0.3 in EtOAc/hexane) isolate impurities for structural analysis .

Advanced: How does modifying the phenyl or sulfone group impact physicochemical properties?

Methodological Answer:

- LogP Modulation: Adding electron-withdrawing groups (e.g., -NO₂) decreases logP from 2.1 to 1.5, enhancing solubility .

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows sulfone derivatives decompose at ~220°C, while thioether analogs degrade at ~180°C .

- Crystallinity: XRPD reveals orthorhombic crystal systems for halogen-substituted derivatives vs. monoclinic for methoxy analogs .

Data Contradiction: How to address discrepancies in reported cytotoxicity IC₅₀ values across studies?

Methodological Answer:

- Assay Standardization: Use NCI-60 cell lines with uniform protocols (e.g., 48-h incubation, MTT assay) .

- Control Normalization: Include doxorubicin (IC₅₀ = 0.1 µM) as a positive control to calibrate inter-lab variability .

- Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data from 5+ studies, identifying outliers via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。